molecular formula C10H8LiNO2 B12683303 Lithium 1H-indole-3-acetate CAS No. 84434-87-7

Lithium 1H-indole-3-acetate

Cat. No.: B12683303
CAS No.: 84434-87-7
M. Wt: 181.1 g/mol
InChI Key: FRVPNUXWQWLOTB-UHFFFAOYSA-M
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Description

Lithium 1H-indole-3-acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The indole ring system is a significant heterocyclic structure found in many natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1H-indole-3-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetic acid with lithium hydroxide. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Lithium 1H-indole-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole-3-acetic acid derivatives, indole-3-ethanol derivatives, and substituted indole compounds .

Scientific Research Applications

Lithium 1H-indole-3-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in plant growth regulation and as a potential plant hormone analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Lithium 1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an auxin analog, influencing plant growth and development by binding to auxin receptors and modulating gene expression. In medicinal applications, it may exert its effects through interactions with cellular receptors and signaling pathways, leading to anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 1H-indole-3-acetate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activities. The lithium ion may enhance the compound’s stability and solubility, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

84434-87-7

Molecular Formula

C10H8LiNO2

Molecular Weight

181.1 g/mol

IUPAC Name

lithium;2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C10H9NO2.Li/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1

InChI Key

FRVPNUXWQWLOTB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-]

Origin of Product

United States

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